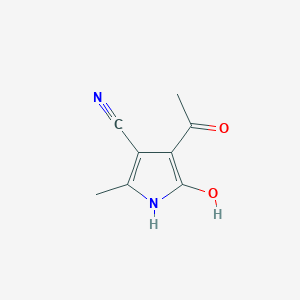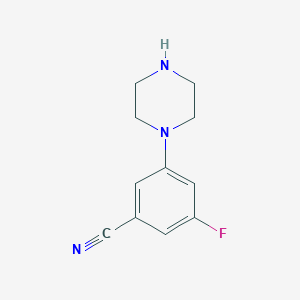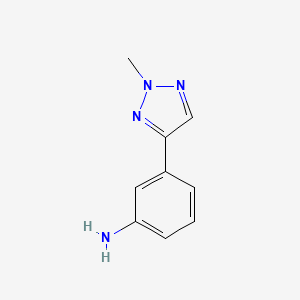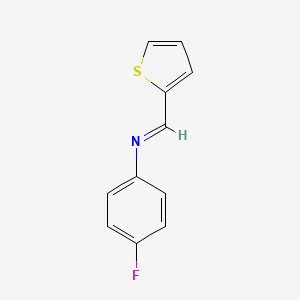
Antiviral agent 8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antiviral agent 8 is a compound that has garnered significant attention in the field of medicinal chemistry due to its potent antiviral properties. This compound is part of a broader class of antiviral agents that are designed to inhibit the replication of viruses, thereby preventing the spread of viral infections. This compound has shown efficacy against a range of viruses, making it a valuable tool in the fight against viral diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Antiviral agent 8 typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the use of nucleoside analogs, which are modified nucleosides that mimic the natural building blocks of DNA and RNA. The synthesis process often includes steps such as fluorination, enantioselective aldol reactions, and annulative fluoride displacement . These reactions are carried out under specific conditions to ensure high yield and purity of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up to meet the demand for antiviral therapies. The process involves optimizing the reaction conditions to maximize efficiency and minimize costs. This includes the use of large-scale reactors, continuous flow systems, and advanced purification techniques to produce this compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions: Antiviral agent 8 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its antiviral activity and pharmacokinetic properties.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include fluorinating agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired outcome.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with unique properties and potential applications. These derivatives are often tested for their antiviral activity to identify the most effective compounds.
Scientific Research Applications
Antiviral agent 8 has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the mechanisms of antiviral activity and to develop new synthetic methodologies. In biology, it is used to investigate the interactions between viruses and host cells, providing insights into viral replication and pathogenesis. In medicine, this compound is being explored as a potential treatment for various viral infections, including those caused by coronaviruses, influenza viruses, and herpesviruses . Additionally, it has applications in the pharmaceutical industry for the development of new antiviral drugs.
Mechanism of Action
The mechanism of action of Antiviral agent 8 involves inhibiting viral replication by targeting specific stages of the viral life cycle. This compound interferes with the synthesis of viral DNA or RNA, preventing the virus from replicating and spreading . The molecular targets of this compound include viral enzymes such as polymerases and proteases, which are essential for viral replication. By binding to these enzymes, this compound blocks their activity, thereby inhibiting the production of new viral particles.
Comparison with Similar Compounds
Antiviral agent 8 is unique in its broad-spectrum antiviral activity, which sets it apart from other antiviral agents. Similar compounds include nucleoside analogs such as acyclovir and remdesivir, which also target viral replication but may have different mechanisms of action and efficacy profiles . Compared to these compounds, this compound has shown promising results in preclinical studies, indicating its potential as a versatile antiviral agent.
Properties
Molecular Formula |
C36H38F2O4 |
|---|---|
Molecular Weight |
572.7 g/mol |
IUPAC Name |
bis[2-(4-fluorophenyl)ethyl] (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate |
InChI |
InChI=1S/C36H38F2O4/c1-27(11-7-13-29(3)35(39)41-25-23-31-15-19-33(37)20-16-31)9-5-6-10-28(2)12-8-14-30(4)36(40)42-26-24-32-17-21-34(38)22-18-32/h5-22H,23-26H2,1-4H3/b6-5+,11-7+,12-8+,27-9+,28-10+,29-13+,30-14+ |
InChI Key |
COHLILLHOLDEPW-KUHDAXAFSA-N |
Isomeric SMILES |
C/C(=C\C=C\C=C(\C=C\C=C(\C(=O)OCCC1=CC=C(C=C1)F)/C)/C)/C=C/C=C(/C(=O)OCCC2=CC=C(C=C2)F)\C |
Canonical SMILES |
CC(=CC=CC=C(C)C=CC=C(C)C(=O)OCCC1=CC=C(C=C1)F)C=CC=C(C)C(=O)OCCC2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(Methoxymethoxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13912035.png)

![4-Bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoic acid](/img/structure/B13912045.png)


![5,7-Ditert-butyl-3-[2,6-di(propan-2-yl)phenyl]-1,3-benzoxazol-3-ium;trifluoroborane;fluoride](/img/structure/B13912060.png)



![Potassium [2,2'-bithiophen]-5-yltrifluoroborate](/img/structure/B13912110.png)

![Tert-butyl 6-oxo-2,5,8-triazaspiro[3.5]nonane-2-carboxylate](/img/structure/B13912113.png)

